molecular formula C20H20N4O3 B2454230 3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine CAS No. 2380060-72-8

3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine

Cat. No.: B2454230
CAS No.: 2380060-72-8
M. Wt: 364.405
InChI Key: GJNVIUKYVNLFOB-UHFFFAOYSA-N
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Description

3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes pyridine, oxazole, and piperidine rings, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine typically involves multi-step organic reactions. The process often starts with the preparation of the individual ring systems, followed by their assembly into the final compound. Common reagents used in these reactions include pyridine derivatives, oxazole precursors, and piperidine intermediates. The reaction conditions usually involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a promising candidate for pharmaceutical applications.

Industry

In industrial applications, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-{3-[(Pyridin-4-yloxy)methyl]piperidine-1-carbonyl}-1,2-oxazol-5-yl)pyridine
  • (5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanol
  • (5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c25-20(18-11-19(27-23-18)16-4-1-7-22-12-16)24-10-2-3-15(13-24)14-26-17-5-8-21-9-6-17/h1,4-9,11-12,15H,2-3,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNVIUKYVNLFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CN=CC=C3)COC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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